molecular formula C14H15N3O3 B2761997 Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421453-67-9

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2761997
CAS No.: 1421453-67-9
M. Wt: 273.292
InChI Key: GOZSYQJYMCVROC-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring, a pyridine ring, and a piperidine ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research. The presence of these rings imparts unique chemical and biological properties to the compound, making it a potential candidate for various therapeutic applications.

Scientific Research Applications

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Chemical Reactions Analysis

Types of Reactions

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazol-5-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of three distinct heterocyclic rings, which imparts a unique set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,2-oxazol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14(12-4-8-16-20-12)17-9-5-11(6-10-17)19-13-3-1-2-7-15-13/h1-4,7-8,11H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSYQJYMCVROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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